molecular formula C7H9NaO2 B8544743 Sodium 2-oxocyclohexylidenemethanolate

Sodium 2-oxocyclohexylidenemethanolate

Cat. No. B8544743
M. Wt: 148.13 g/mol
InChI Key: KUDIADBKFNARIF-UHFFFAOYSA-M
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Patent
US08329691B2

Procedure details

Cyclohexanone (30 ml) and ethyl formate (24 ml) were dissolved in diethyl ether (150 ml), sodium ethoxide (21 g) was added under ice-cooling, and the reaction mixture was stirred at room temperature for 10 hr. Insoluble material was collected by filtration, and washed with diethyl ether to give the object compound (49.2 g) as a solid.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:8](OCC)=[O:9].[O-]CC.[Na+:16]>C(OCC)C>[O:7]=[C:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=[CH:8][O-:9].[Na+:16] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
24 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 10 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
Insoluble material was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
O=C1C(CCCC1)=C[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 49.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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